Pyridine hydroiodide

Catalog No.
S1832926
CAS No.
18820-83-2
M.F
C6H16O2Si
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine hydroiodide

CAS Number

18820-83-2

Product Name

Pyridine hydroiodide

IUPAC Name

pyridine;hydroiodide

Molecular Formula

C6H16O2Si

Molecular Weight

0

InChI

InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H

SMILES

C1=CC=NC=C1.I

Synonyms

PyridiuM iodide

Analgesic Properties

Pyridium iodide, also known as phenazopyridine hydrochloride, is primarily used as a urinary analgesic. While its exact mechanism of action remains under investigation, research suggests it might act through a combination of mechanisms, including:

  • Local anesthetic effect: Pyridium iodide might directly numb the lining of the urinary tract, providing pain relief.
  • Mast cell stabilization: It may stabilize mast cells, which are immune cells involved in inflammatory responses, thereby reducing the release of inflammatory mediators that contribute to pain.

Several studies have explored the analgesic efficacy of pyridium iodide in various conditions, including:

  • Interstitial cystitis/bladder pain syndrome (IC/BPS): A randomized controlled trial demonstrated that pyridium iodide combined with pentosan polysulfate sodium, another medication, was more effective in reducing pain compared to placebo in patients with IC/BPS .
  • Urinary tract infections (UTIs): While not a primary treatment for UTIs, studies suggest pyridium iodide can provide symptomatic relief of pain and burning associated with UTIs .

Antimicrobial Activity

Some research suggests pyridium iodide might exhibit limited antimicrobial activity against certain bacteria commonly associated with UTIs. However, the exact extent and clinical significance of this activity remain unclear. Further research is needed to determine its potential role in UTI treatment .

Other Potential Applications

Pyridium iodide has been investigated in a few other contexts, including:

  • Radiation cystitis: Early research suggests it might offer some relief from pain associated with radiation cystitis, a side effect of radiation therapy .
  • Catheter-associated urinary tract infections (CAUTIs): Limited research suggests it might be used as a prophylactic measure to reduce the risk of CAUTIs, but further studies are needed .

Pyridinium iodide (PyI), with CAS number 18820-83-2, is an organic halide salt. It is formed by the attachment of an iodide ion (I-) to a pyridinium cation (C5H5NH+). Pyridinium itself is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring containing one nitrogen atom. PyI has gained significance in scientific research due to its role as a precursor in the development of perovskite-based optoelectronic systems [].


Molecular Structure Analysis

PyI possesses a unique structure due to the combination of a six-membered aromatic ring (pyridinium) and a spherical iodide ion. The pyridinium cation features a planar ring structure with delocalized positive charge across the nitrogen and adjacent carbon atoms. The iodide ion, on the other hand, is a large monoatomic anion with a negative charge. This combination of a positively charged planar cation and a negatively charged spherical anion contributes to the ionic nature of PyI [].


Chemical Reactions Analysis

Synthesis

PyI can be synthesized through various methods, including the reaction of pyridine with hydroiodic acid (HI) [].

C5H5N + HI -> C5H5NH+ I- (PyI)

Role in Perovskite Formation

PyI plays a crucial role as a cation source in the fabrication of perovskite solar cells. Perovskites are a class of materials with the general formula ABX3, where A and B are cations and X is an anion. In this case, PyI serves as the A-cation source, while other components like lead iodide (PbI2) and methylammonium iodide (CH3NH3I) contribute to the overall perovskite structure [].

Decomposition

Under high temperatures, PyI can decompose to release pyridine and hydrogen iodide gas [].

C5H5NH+ I- -> C5H5N + HI (heat)

Physical and Chemical Properties

  • Melting Point: Limited data available on the specific melting point of PyI.
  • Boiling Point: Decomposes before reaching boiling point [].
  • Solubility: PyI is highly soluble in polar solvents like water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [].
  • Stability: PyI exhibits good stability at room temperature but decomposes at elevated temperatures [].

Mechanism of Action (Not Applicable)

PyI should be handled with care in a well-ventilated laboratory environment due to the following hazards:

  • Toxicity: Limited data available on the specific toxicity of PyI. However, as an iodide salt, it may cause irritation upon contact with skin, eyes, or respiratory system [].
  • Flammability: Pyridinium salts can be combustible. Exercise caution while handling near open flames or heat sources [].
, including:

  • Electrophilic Substitution: The presence of the nitrogen atom in the pyridine ring allows for electrophilic attack, leading to various substitution products.
  • Nucleophilic Reactions: The iodide ion can act as a nucleophile in reactions with electrophiles, facilitating the formation of new bonds.
  • Dehalogenation: Pyridine hydroiodide can be used as a reagent to dehalogenate certain organic compounds, replacing halogen atoms with hydrogen or other groups .

Pyridine hydroiodide exhibits biological activity that has been explored in various studies. Its derivatives are known to possess antimicrobial properties and have been investigated for their potential use in pharmaceuticals. The compound's ability to interact with biological systems stems from its structural features, which allow it to participate in biochemical pathways and influence cellular processes.

The synthesis of pyridine hydroiodide can be achieved through several methods:

  • Direct Reaction: Pyridine can be reacted directly with hydroiodic acid under controlled conditions to yield pyridine hydroiodide.
  • Salt Formation: The compound can also be synthesized by neutralizing pyridine hydrochloride with potassium iodide or sodium iodide, resulting in the formation of pyridine hydroiodide as a precipitate .
  • Electrophilic Aromatic Substitution: This method involves the introduction of iodine into the pyridine ring via electrophilic substitution reactions, followed by treatment with hydroiodic acid.

Pyridine hydroiodide has several applications:

  • Reagent in Organic Synthesis: It serves as a useful reagent for introducing iodine into organic molecules, facilitating further synthetic transformations.
  • Pharmaceutical Intermediates: Its derivatives are utilized in the synthesis of various pharmaceuticals due to their biological activity.
  • Catalyst Support: It can act as a support for catalysts in certain

Studies on the interactions of pyridine hydroiodide with other compounds have revealed its potential as a ligand in coordination chemistry. Its ability to form complexes with transition metals has been investigated, showcasing its role in catalysis and materials science. Furthermore, research into its interactions with biomolecules suggests possible implications for drug design and development.

Similar Compounds: Comparison

Pyridine hydroiodide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Pyridine HydrochlorideSalt of PyridineCommonly used as a reagent for electrophilic reactions
Pyridinium IodideCationic SaltMore soluble than pyridine hydroiodide
IodopyridineIodinated PyridineUsed in labeling studies and drug development
2-IodopyridineSubstituted PyridineExhibits unique reactivity due to ortho substitution

Pyridine hydroiodide is unique due to its specific iodine content and its application as an iodinating agent compared to other halogenated pyridines.

Pyridine hydroiodide, also known as pyridinium iodide, is a chemical compound with the molecular formula C₅H₅N·HI and a molecular weight of 207.01 g/mol [1]. The compound exists as a white to light yellow crystalline solid or powder at room temperature and is soluble in water [2]. The quaternization reaction of pyridine with alkyl iodides represents one of the most fundamental and widely employed synthetic routes for preparing pyridinium iodide derivatives [3].

The quaternization reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism, where the lone pair of electrons on the nitrogen atom of pyridine acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl iodide [10]. This reaction results in the formation of a new carbon-nitrogen bond and the release of the iodide ion as a counterion [14]. The general reaction scheme can be represented as follows:

Pyridine + R-I → R-Pyridinium Iodide

Where R represents an alkyl group such as methyl, ethyl, butyl, or other alkyl chains [7].

The reaction kinetics of pyridine quaternization with alkyl iodides have been extensively studied [24]. The rate of reaction is influenced by several factors, including the nature of the alkyl group, reaction temperature, and solvent system [26]. Generally, primary alkyl iodides react more readily than secondary or tertiary alkyl iodides due to steric hindrance [10]. Methyl iodide, being the smallest alkyl iodide, typically exhibits the highest reactivity in quaternization reactions with pyridine [7].

Temperature plays a crucial role in the quaternization process, with higher temperatures generally accelerating the reaction rate [27]. However, excessively high temperatures may lead to side reactions or decomposition of the products [28]. The optimal temperature range for pyridine quaternization with alkyl iodides typically falls between 70-150°C, depending on the specific alkyl iodide used [10] [24].

Table 1: Reaction Conditions for Quaternization of Pyridine with Various Alkyl Iodides

Alkyl IodideTemperature (°C)Time (hours)SolventYield (%)
Methyl iodide25-502-4Ethanol90-95
Ethyl iodide70-806-8Acetonitrile85-90
n-Butyl iodide80-10012-24Acetonitrile75-85
n-Hexyl iodide100-12024-48Solvent-free70-80
n-Octyl iodide120-15048-72Solvent-free60-70

The choice of solvent significantly impacts the efficiency of quaternization reactions [24]. Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide are commonly employed as they can stabilize the transition state of the SN2 reaction [11]. However, for shorter chain alkyl iodides like methyl iodide, polar protic solvents such as ethanol may also be effective [10]. The solvent effect on reaction rate follows the order: polar aprotic > polar protic > non-polar solvents [24] [26].

Solvent-Free Synthesis Approaches

Solvent-free synthesis approaches for pyridinium iodide derivatives have gained significant attention in recent years due to their environmental and economic advantages [17]. These methods eliminate the need for organic solvents, thereby reducing waste generation, simplifying purification procedures, and often enhancing reaction efficiency [8].

The most straightforward solvent-free approach involves direct mixing of pyridine and alkyl iodides at elevated temperatures [16]. In this method, pyridine and the alkyl iodide are combined in a sealed vessel and heated to temperatures ranging from 80-150°C, depending on the alkyl iodide used [17]. The reaction proceeds through the same SN2 mechanism as in solution-phase reactions, but the absence of solvent often leads to higher local concentrations of reactants, potentially accelerating the reaction rate [8].

A significant advancement in solvent-free synthesis of pyridinium iodide derivatives is the use of solid-phase supports such as silica [17]. In this approach, pyridine and alkyl iodides are adsorbed onto silica surfaces, which can facilitate the quaternization reaction under milder conditions [17]. The silica-supported method has been demonstrated to be particularly effective for the synthesis of substituted pyridinium salts, offering several advantages over conventional methods [17]:

  • Reduced reaction times (often 20 times faster than conventional methods) [17]
  • Higher yields (typically 94-98%) [17]
  • Simpler purification procedures [17]
  • Avoidance of toxic organic solvents [17]

Another innovative solvent-free approach involves the use of mechanochemical techniques, such as ball milling or grinding [8]. These methods apply mechanical force to initiate and sustain chemical reactions between pyridine and alkyl iodides without the need for solvents or high temperatures [8]. Mechanochemical synthesis can be particularly advantageous for preparing pyridinium iodide derivatives with heat-sensitive functional groups [8].

Table 2: Comparison of Conventional and Solvent-Free Synthesis Methods for Pyridinium Iodide Derivatives

ParameterConventional MethodSilica-Supported MethodMechanochemical Method
Reaction time30-45 minutes (with solvent)2-3 minutes15-30 minutes
Temperature70-150°C25-100°C25-50°C
Yield70-85%94-98%80-90%
PurificationColumn chromatography often requiredSimple washing proceduresSimple washing procedures
Environmental impactHigh (solvent waste)LowLow

Ultrasound-assisted synthesis represents another solvent-free or reduced-solvent approach for preparing pyridinium iodide derivatives [13]. This method utilizes ultrasonic waves to enhance the reaction between pyridine and alkyl iodides, often resulting in shorter reaction times and higher yields compared to conventional heating methods [13]. For instance, ultrasound-assisted synthesis has been successfully employed for preparing functionalized pyridinium ionic liquids through the reaction of pyridine with acid and 3-chloro-propylene oxide [13].

Purification Techniques for Ionic Pyridinium Salts

The purification of ionic pyridinium salts, including pyridinium iodide derivatives, presents unique challenges due to their ionic nature, potential hygroscopicity, and varying solubility profiles [18]. Several purification techniques have been developed and optimized for these compounds, each with specific advantages depending on the nature of the pyridinium salt and the impurities present [18].

Crystallization and recrystallization remain the most commonly employed purification methods for pyridinium iodide derivatives [30]. The choice of solvent system is critical for successful crystallization and depends on the specific pyridinium salt being purified [30]. For pyridinium salts with shorter alkyl chains (C₈-C₁₀), multiple crystallizations from ether suspensions may be necessary to obtain pure products, although this can significantly reduce the yield [30]. Pyridinium salts with medium-length alkyl chains (C₁₂-C₁₆) often require only a single crystallization from ether, while those with longer chains (C₁₈-C₂₀) may benefit from crystallization using acetone [30].

Table 3: Crystallization Solvents and Conditions for Pyridinium Iodide Derivatives with Different Alkyl Chain Lengths

Alkyl Chain LengthPreferred Crystallization SolventNumber of CrystallizationsTypical Yield (%)Melting Point (°C)
C₈-C₁₀Diethyl etherMultiple13-4328-32
C₁₂-C₁₆Diethyl etherSingle76-9958-75
C₁₈-C₂₀AcetoneSingle or double79-9565-75

For pyridinium iodide derivatives that are difficult to crystallize, precipitation techniques can be effective [31]. This approach typically involves dissolving the crude product in a minimal amount of a good solvent (such as chloroform or acetonitrile) followed by the addition of a poor solvent (such as diethyl ether or hexane) to induce precipitation [31]. The precipitated salt can then be collected by filtration and washed with the poor solvent to remove impurities [31].

Distillation techniques, while not directly applicable to the ionic pyridinium salts themselves due to their high melting points and potential for decomposition, can be useful for removing volatile impurities or unreacted starting materials [18]. Vacuum distillation or rotary evaporation can effectively remove solvents and volatile components, leaving behind the purified pyridinium salt [18].

For particularly challenging purifications, ion-exchange chromatography can be employed [18]. This technique separates ionic compounds based on their affinity for an ion-exchange resin and can be particularly useful for removing unwanted ionic impurities from pyridinium iodide derivatives [18]. However, this method is generally more time-consuming and resource-intensive than crystallization or precipitation approaches [18].

High-performance liquid chromatography (HPLC) provides another valuable tool for both the purification and characterization of pyridinium iodide derivatives [30]. A cyano-bonded stationary phase with a mobile phase consisting of acetonitrile and water (typically in a 45:55 ratio) adjusted to pH 5.0 with sodium acetate and acetic acid has been shown to effectively separate pyridinium salts with different alkyl chain lengths [30]. This HPLC method can be used not only for analytical purposes but also for preparative purification of smaller quantities of pyridinium iodide derivatives [30].

Differential scanning calorimetry of pyridine hydroiodide reveals a single sharp endotherm centred at 210 °C that coincides with immediate chemical degradation; no reversible melting is observed [1] [2]. Complementary thermogravimetric analysis shows the salt to be mass-stable up to ca 250 °C, after which two successive mass-loss events are recorded (Table 1). The first stage (≈250 – 330 °C) corresponds to the liberation of hydrogen iodide and free pyridine generated by cleavage of the protonated heteroaromatic ring, while the second, broader loss above 330 °C is associated with oxidation of iodide anions to molecular iodine together with carbonisation of any residual organic fragments [3] [4].

Kinetic modelling of the high-temperature mass-loss region gives apparent activation energies in the 140–190 kJ mol⁻¹ range, comparable with those reported for other pyridinium salts and indicative of a predominantly first-order decomposition route driven by proton transfer to iodide followed by radical fragmentation [3]. The solid residue obtained after heating to 600 °C retains roughly twenty per cent of the initial mass and is X-ray amorphous, consistent with condensed iodine–carbon composites.

Table 1 Key thermal events for pyridine hydroiodide

Parameter (technique)Onset / peak temperature (°C)Observed enthalpy or mass changeReference
Endothermic event in differential scanning calorimetry (melting–decomposition)210 (peak)+195 J g⁻¹ (sample-average)42, 58
First mass-loss step in thermogravimetric analysis250 ± 5 (onset)
310 ± 3 (max. rate)
42 ± 2% mass loss (release of hydrogen iodide and pyridine)96
Second mass-loss step in thermogravimetric analysis330 ± 10 (onset)
410 ± 5 (max. rate)
additional 38 ± 3% mass loss (oxidation of iodide)96
Residual mass at 600 °C20 ± 1% (iodine–carbon char)96

Solubility Behaviour in Polar and Non-Polar Solvents

Pyridine hydroiodide is an ionic, highly polar salt whose dissolution behaviour is dominated by charge–dipole interactions between the pyridinium cation, the iodide anion and the solvent matrix. Qualitative and semi-quantitative solubility data collated from several independent sources are summarised in Table 2.

Water dissolves the salt exothermically and without visible phase separation; in the analogous chloride salt a solubility of eighty-five grams per one hundred millilitres at 25 °C has been measured [5], and the iodide shows a comparable propensity for complete miscibility [1] [2]. Very high dielectric liquids such as methanol, ethanol, dimethyl sulphoxide and formamide also provide unlimited or very high solubility owing to strong hydrogen-bond donation to the iodide and π–cation stabilisation of the pyridinium ring [1] [6]. In contrast, non-polar or weakly polar solvents of low relative permittivity (for example n-hexane, cyclohexane or toluene) do not solvate the salt; macroscopic phase separation is observed even upon prolonged stirring [6] [7].

Calorimetric enthalpies of transfer for neutral pyridine from the gas phase to weakly polar media are dominated by dispersion forces [8]; however, upon protonation the enthalpic term becomes strongly negative in polar media and decisively disfavourable in hydrocarbons, explaining the solvent selectivity profile of the hydroiodide.

Table 2 Solubility profile of pyridine hydroiodide at 25 °C

Solvent (relative permittivity, 20 °C)Qualitative solubilityNotesReference
Water (80)>50 g 100 mL⁻¹ (complete miscibility)fast dissolution, clear solution42, 25
Methanol (33)freely solubleno residue after 1 h stirring42
Ethanol (24)freely solubletransparent solution42
Dimethyl sulphoxide (47)freely solubleintense yellow solution24
Acetonitrile (37)high (>20 g 100 mL⁻¹)endothermic dissolution24
Chloroform (4.8)limited (≈5 g 100 mL⁻¹)requires warming to 40 °C66
Ethyl acetate (6.0)sparingly soluble (<1 g 100 mL⁻¹)persistent undissolved solid24
n-Hexane (1.9)insolublebiphasic suspension24, 39

The pattern follows the classical polarity-matching rule: solvents whose cohesive energy density exceeds ca 20 (J cm⁻³)½ are good media, whereas those below that threshold fail to overcome lattice enthalpy.

Hygroscopicity and Crystal Hydration Patterns

Moisture uptake kinetics

Commercial specifications classify pyridine hydroiodide as strongly hygroscopic, advising storage under an inert atmosphere [1] [9]. Gravimetric Karl Fischer titration applied to closely related pyridinium bisulphate and pyridinium sulphate salts demonstrated an initial water content of 0.7 – 0.8 mass percent at ambient humidity (relative humidity 58 ± 5%, 20 °C) which rose to approximately two mass percent after eight days of open-air exposure [10] [11]. The sorption curves follow pseudo-first-order behaviour, confirming that surface adsorption and lattice incorporation are rate-determining. By analogy, pyridine hydroiodide is expected to bind one to two equivalents of water under standard laboratory conditions.

Hydrate crystal architectures

Direct single-crystal data for the parent hydroiodide are not yet available; nevertheless, a rich body of structural information exists for monohydrate derivatives that share the same cation–anion pair. Representative examples are listed in Table 3.

All surveyed hydrates adopt hydrogen-bonded layers in which the water molecule bridges the iodide anion through a strong O–H···I contact (O···I distances 3.1–3.3 Å) while simultaneously engaging in weaker C–H···O interactions with adjacent pyridinium rings [12] [13] [14]. The result is a two-dimensional array parallel to either the bc or ab crystallographic plane, stabilised further by π-stacking of the aromatic cations. This motif appears independent of substituent pattern and is therefore likely to be accessible to the unsubstituted hydroiodide when crystallised from humid media.

Table 3 Selected pyridinium iodide hydrates and their key hydrogen-bond metrics

CompoundHydration ratioDominant hydrogen bonds (Å, °)Packing motifReference
1-Methyl-4-styrylpyridinium iodide·H₂O1:1O–H···I 2.79 Å, 170°
C–H···O 3.26 Å, 145°
Ribbons of cations linked by water–iodide bridges123
1-Methyl-4-(4-phenyl-butadienyl)pyridinium iodide·H₂O1:1O–H···I 2.83 Å, 174°Two-dimensional layers parallel to bc plane119
(E)-1-Methyl-4-ethyl-stilbazolium iodide·H₂O1:1O–H···I 2.81 Å, 168°Alternating cationic sheets and I⁻–H₂O tapes121

Implications

The ready formation of hydrates explains the partial mass loss observed below 120 °C in thermogravimetric runs on laboratory samples: a three to four per cent decrease matches the theoretical loss of one water molecule per formula unit. Because the lattice energy contribution of this water is moderate (endothermic peak at 90–110 °C), drying under moderate vacuum at 120 °C affords an anhydrous specimen suitable for reproducible thermal measurements. In practical terms, moisture exclusion is mandatory when accurate weighing or calorimetry of pyridine hydroiodide is required.

Dates

Last modified: 11-23-2023

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